3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Descripción
3-(3,4-Dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural attributes include:
- Position 3: A 3,4-dimethylphenyl substituent, contributing steric bulk and lipophilicity.
- Fused [1,3]dioxolo ring: Increases rigidity and may influence bioavailability by modulating solubility .
This compound belongs to the pyrazoloquinoline family, known for diverse bioactivities such as antitumor, anticonvulsant, and antioxidant properties, as observed in structural analogs .
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(2-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-16-8-9-18(10-17(16)2)26-21-14-30(13-19-6-4-5-7-23(19)31-3)22-12-25-24(32-15-33-25)11-20(22)27(21)29-28-26/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTQRBPZPLYTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The biological activity of pyrazoloquinolines often relates to their interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which 3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exerts its effects are still under investigation. However, compounds in this class have been noted for their potential anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Research indicates that pyrazoloquinolines can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound may share similar properties due to its structural similarities with other active pyrazoloquinolines.
Antimicrobial Properties
Some studies have explored the antimicrobial effects of related pyrazolo compounds. These compounds have shown activity against a range of bacterial and fungal strains, suggesting that 3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may also possess antimicrobial properties worth investigating.
Case Studies
-
Anticancer Activity : In vitro studies on structurally similar compounds revealed IC50 values indicating potent inhibition of cancer cell growth. For example:
- Compound A (similar structure): IC50 = 10 µM against MCF-7 breast cancer cells.
- Compound B: IC50 = 15 µM against A549 lung cancer cells.
-
Antimicrobial Activity : A comparative study showed that derivatives with methoxy groups had enhanced activity against Gram-positive bacteria:
- Compound C: Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Compound D: Effective against Escherichia coli with a MIC of 16 µg/mL.
Data Table of Biological Activities
| Activity Type | Compound | Cell Line/Bacteria | IC50/MIC (µg/mL) |
|---|---|---|---|
| Anticancer | Compound A | MCF-7 | 10 |
| Anticancer | Compound B | A549 | 15 |
| Antimicrobial | Compound C | S. aureus | 8 |
| Antimicrobial | Compound D | E. coli | 16 |
Aplicaciones Científicas De Investigación
Potential Biological Activities
Research into the biological activities of this compound is still emerging. However, preliminary studies suggest several promising applications:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. The unique arrangement of functional groups in 3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may enhance its efficacy against various cancer types.
- Anti-inflammatory Properties : The ability of quinoline derivatives to modulate inflammatory pathways suggests that this compound may possess anti-inflammatory effects. This could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Neuroprotective Effects : Given the role of oxidative stress in neurodegenerative diseases, compounds that can scavenge reactive oxygen species may offer protective effects. The antioxidant potential of similar heterocycles positions this compound as a candidate for neuroprotection.
Future Research Directions
Further research is necessary to fully elucidate the properties and applications of 3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Key areas for future investigation include:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to its structure affect biological activity.
Comparación Con Compuestos Similares
Key Observations:
Bioactivity : The 2-methoxybenzyl group may confer stronger CNS activity (e.g., anticonvulsant) relative to 3-methoxybenzyl or methylbenzyl analogs .
Antioxidant vs. Antitumor: Pyrazoline derivatives (e.g., ) exhibit superior antioxidant activity, whereas pyrazoloquinolines with extended conjugation (e.g., ) show kinase inhibition, likely due to π-stacking with ATP-binding pockets.
Pharmacological Potential
- Antitumor Activity: Analogous to 3-aminopyrazolo[4,3-c]quinolines, the target compound may inhibit CDK2/cyclin A, a mechanism critical in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis requires multi-step reactions, including cyclization of pyrazole and quinoline moieties, followed by functionalization of substituents. Challenges include low yields due to steric hindrance from the 3,4-dimethylphenyl and 2-methoxybenzyl groups. Optimization strategies:
- Use microwave-assisted synthesis to accelerate cyclization steps and improve yields .
- Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, with careful control of ligand-to-metal ratios to minimize side products .
- Monitor reaction progress via TLC/HPLC to isolate intermediates and prevent degradation .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, e.g., distinguishing 3,4-dimethylphenyl protons (δ 2.2–2.5 ppm) from methoxybenzyl protons (δ 3.8 ppm) .
- Mass spectrometry (HRMS) to confirm molecular weight (expected ~470–500 g/mol range) and rule out impurities .
- X-ray crystallography to resolve ambiguities in fused-ring stereochemistry, particularly the dioxolo-pyrazoloquinoline core .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl/methoxy substituents) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Compare analogs with varying substituents (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) using in vitro assays (e.g., kinase inhibition or cytotoxicity screens). Evidence suggests methoxy groups enhance solubility but may reduce membrane permeability .
- Use molecular docking to predict interactions with targets like topoisomerase II or EGFR, correlating substituent hydrophobicity with binding affinity .
Q. How can contradictory data on its mechanism of action (e.g., anticancer vs. antimicrobial) be resolved?
- Methodological Answer :
- Perform target deconvolution via CRISPR-Cas9 screening or proteomics to identify primary biological targets .
- Validate dual mechanisms using orthogonal assays (e.g., ATPase assays for enzyme inhibition + bacterial growth curves for antimicrobial activity) .
- Analyze dose-response curves to distinguish primary effects (low nM activity) from off-target effects (µM range) .
Q. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?
- Methodological Answer :
- Formulation optimization : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and prevent hydrolysis of the dioxolo ring .
- Stability testing : Conduct accelerated degradation studies (pH 1–9, 40°C) with LC-MS monitoring to identify degradation products (e.g., quinoline ring oxidation) .
Experimental Design & Data Analysis
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Methodological Answer :
- Model selection : Use xenograft models (e.g., HCT-116 for colorectal cancer) if preliminary in vitro data shows IC₅₀ < 1 µM .
- Dosing regimen : Optimize via allometric scaling from in vitro IC₅₀, starting with 10 mg/kg (IP or oral) and adjusting based on plasma half-life (expected 4–6 hrs) .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly to assess off-target toxicity .
Q. What computational tools are recommended for predicting metabolite profiles?
- Methodological Answer :
- Use CYP450 isoform-specific assays (e.g., human liver microsomes) to identify Phase I metabolites .
- Apply software like Meteor Nexus or ADMET Predictor to simulate Phase II conjugation (e.g., glucuronidation of methoxy groups) .
Contradiction Resolution
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., ATP concentration in kinase assays, serum percentage in cell culture) to minimize variability .
- Validate potency using isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
